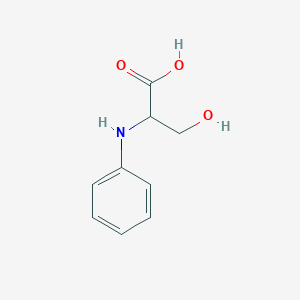
n5-(2-Hydroxyethyl)-l-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, N-(2-hydroxyethyl)- is a derivative of the amino acid L-glutamine It is a non-essential amino acid that plays a crucial role in various metabolic processes This compound is known for its involvement in protein synthesis, cellular energy production, and nitrogen transport
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glutamine, N-(2-hydroxyethyl)- can be synthesized through the aminolysis of poly(γ-benzyl L-glutamate) with 2-amino-1-ethanol. This reaction typically requires the presence of a crosslinking agent such as octamethylenediamine . The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: In industrial settings, the production of L-Glutamine, N-(2-hydroxyethyl)- involves large-scale synthesis using similar aminolysis reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: L-Glutamine, N-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
L-Glutamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: This compound is studied for its role in cellular metabolism and protein synthesis.
Mechanism of Action
The mechanism of action of L-Glutamine, N-(2-hydroxyethyl)- involves its role in cellular metabolism. It enhances phagocytosis by neutrophils and monocytes, leading to increased synthesis of glutathione in the intestine . This helps maintain the integrity of the intestinal mucosa by reducing oxidative stress. Additionally, it improves the nicotinamide adenine dinucleotide (NAD) redox potential, which is crucial for cellular energy production .
Comparison with Similar Compounds
L-Glutamine: A non-essential amino acid involved in protein synthesis and nitrogen transport.
N-(2-Hydroxyethyl)glutamine: Another derivative with similar properties but different applications.
Comparison: L-Glutamine, N-(2-hydroxyethyl)- is unique due to its specific hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it more suitable for certain applications, such as in the synthesis of hydrogels and biodegradable materials, compared to its counterparts .
Properties
CAS No. |
2650-74-0 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
DGBJQQBLTDLFMF-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC(=O)NCCO)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NCCO)C(C(=O)O)N |
melting_point |
188.5 - 191 °C |
physical_description |
Solid |
Related CAS |
27878-59-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

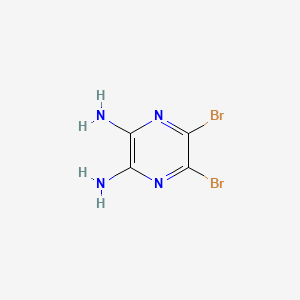
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)

![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
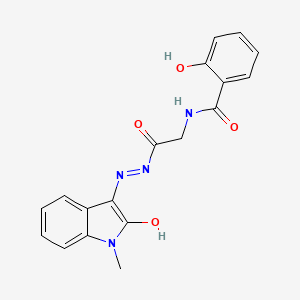
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
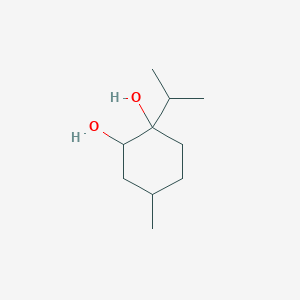
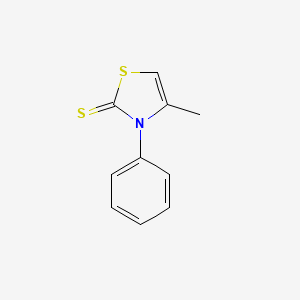
methyl}phenol](/img/structure/B14160020.png)
